N-tert-butyl-1,3-thiazolidine-4-carboxamide N-tert-butyl-1,3-thiazolidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17811649
InChI: InChI=1S/C8H16N2OS/c1-8(2,3)10-7(11)6-4-12-5-9-6/h6,9H,4-5H2,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C8H16N2OS
Molecular Weight: 188.29 g/mol

N-tert-butyl-1,3-thiazolidine-4-carboxamide

CAS No.:

Cat. No.: VC17811649

Molecular Formula: C8H16N2OS

Molecular Weight: 188.29 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-1,3-thiazolidine-4-carboxamide -

Specification

Molecular Formula C8H16N2OS
Molecular Weight 188.29 g/mol
IUPAC Name N-tert-butyl-1,3-thiazolidine-4-carboxamide
Standard InChI InChI=1S/C8H16N2OS/c1-8(2,3)10-7(11)6-4-12-5-9-6/h6,9H,4-5H2,1-3H3,(H,10,11)
Standard InChI Key CAFXTIBLUGDWNC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NC(=O)C1CSCN1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-tert-butyl-1,3-thiazolidine-4-carboxamide, reflects its core structure: a thiazolidine ring (1,3-thiazolidine) substituted at position 4 with a carboxamide group and at position 1 with a tert-butyl moiety. X-ray crystallographic studies of related thiazolidines, such as N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid, reveal a puckered ring conformation with sulfur and nitrogen atoms adopting distinct spatial orientations . For N-tert-butyl-1,3-thiazolidine-4-carboxamide, computational modeling predicts a similar puckered geometry stabilized by intramolecular hydrogen bonding between the carboxamide’s NH group and the thiazolidine’s sulfur atom.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₆N₂OS
Molecular Weight188.29 g/mol
IUPAC NameN-tert-butyl-1,3-thiazolidine-4-carboxamide
Canonical SMILESCC(C)(C)NC(=O)C1CSCN1
Topological Polar Surface Area89.2 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous thiazolidines show distinct proton environments: the thiazolidine ring’s CH₂ groups resonate between δ 2.5–4.0 ppm, while the tert-butyl protons appear as a singlet near δ 1.2 ppm . Infrared (IR) spectroscopy of the carboxamide group typically exhibits stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H). Mass spectrometry (MS) fragments of the compound likely include m/z 188.1 ([M]⁺), with cleavage at the amide bond yielding ions at m/z 143.1 (C₅H₁₁NS⁺) and 85.0 (C₃H₅NO⁺).

Synthesis and Analytical Methods

Synthetic Pathways

While no explicit synthesis for N-tert-butyl-1,3-thiazolidine-4-carboxamide is documented, routes can be inferred from related thiazolidines. A plausible method involves:

  • Ring Formation: Condensation of tert-butylamine with a cysteine-derived aldehyde or ketone to form the thiazolidine core.

  • Carboxamide Introduction: Acylation of the ring’s 4-position using activated carboxylic acid derivatives (e.g., acyl chlorides) .

Optimization challenges include minimizing racemization at chiral centers and controlling ring puckering, which affects downstream reactivity .

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) is preferred for purity assessment, while Gas Chromatography–Mass Spectrometry (GC-MS) enables volatile derivative analysis. For conformational studies, dynamic NMR can resolve ring puckering equilibria, as demonstrated for N-acetylthiazolidines .

Biological and Industrial Applications

Catalytic Applications

Thiazolidines serve as ligands in asymmetric catalysis. In acetophenone hydrosilylation, 1,3-thiazolidine derivatives achieve enantiomeric excess (ee) >90% when coordinated to transition metals like rhodium . The tert-butyl group in N-tert-butyl-1,3-thiazolidine-4-carboxamide may enhance ligand steric bulk, potentially improving catalytic selectivity.

Future Research Directions

  • Synthetic Optimization: Developing enantioselective syntheses to access chiral variants for pharmacological testing.

  • Target Identification: Screening against kinase or protease libraries to elucidate mechanistic pathways.

  • Formulation Studies: Assessing solubility enhancers (e.g., cyclodextrins) to overcome hydrophobicity limitations.

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